molecular formula C26H34O8 B10853137 salvinorin B tetrahydropyran-2-yl ether

salvinorin B tetrahydropyran-2-yl ether

Cat. No.: B10853137
M. Wt: 474.5 g/mol
InChI Key: QFGJOBZLFYQWNI-UBPYUYODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salvinorin B tetrahydropyran-2-yl ether (also referred to in literature as β-THP Sal B) is a semi-synthetic analogue derived from Salvinorin B, the main metabolite of the naturally occurring compound Salvinorin A . It acts as a potent and selective full agonist of the kappa opioid receptor (KOR) . This compound is of significant interest in basic neuroscience research, particularly for investigating the role of the KOR system. Studies have shown that β-THP Sal B can attenuate cocaine-induced hyperactivity and, at a dose of 1 mg/kg, attenuate cocaine- and cue-induced reinstatement of drug-seeking behavior in rat models, suggesting potential anti-addiction properties . In vitro binding studies have demonstrated that it exhibits submicromolar affinity for the KOR . Unlike its parent compound Salvinorin A, which has a short duration of action, the structural modification with the tetrahydropyranyl group is designed to improve metabolic stability, making it a valuable tool for prolonged in vivo studies . Preclinical behavioral profiling indicates that at effective doses (1-2 mg/kg, i.p.), β-THP Sal B did not produce significant pro-depressive effects in the forced swim test or anxiogenic effects in the elevated plus maze, which are common side-effects associated with traditional KOR agonists . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C26H34O8

Molecular Weight

474.5 g/mol

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-(oxan-2-yloxy)-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C26H34O8/c1-25-9-7-16-24(29)34-19(15-8-11-31-14-15)13-26(16,2)22(25)21(27)18(12-17(25)23(28)30-3)33-20-6-4-5-10-32-20/h8,11,14,16-20,22H,4-7,9-10,12-13H2,1-3H3/t16-,17-,18-,19-,20?,22-,25-,26-/m0/s1

InChI Key

QFGJOBZLFYQWNI-UBPYUYODSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC4CCCCO4)C)C5=COC=C5

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC4CCCCO4)C)C5=COC=C5

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution at the C-2 Position

The most widely reported method for synthesizing this compound involves nucleophilic substitution at the C-2 hydroxyl group of salvinorin B. This approach leverages the reactivity of the secondary alcohol with 3,4-dihydro-2H-pyran under acidic catalysis. The reaction typically employs p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) as catalysts in anhydrous dichloromethane or toluene.

Reaction Mechanism :

  • Protonation : The hydroxyl group at C-2 is protonated by the acid catalyst, enhancing its electrophilicity.

  • Nucleophilic Attack : 3,4-Dihydro-2H-pyran acts as a nucleophile, attacking the protonated oxygen to form an oxonium ion intermediate.

  • Ring Opening and Rearomatization : The intermediate undergoes ring opening, followed by rearomatization to yield the tetrahydropyran-2-yl ether.

Key Reaction Conditions :

ParameterOptimal Range
Catalyst0.1–0.3 equiv p-TsOH
SolventAnhydrous CH₂Cl₂ or toluene
Temperature0°C to room temperature
Reaction Time4–12 hours

This method produces an epimeric mixture at the C-2 position due to the chair-flipping of the tetrahydropyran ring during the reaction. Purification via silica gel chromatography often fails to resolve these epimers, as equilibration occurs under standard chromatographic conditions.

Transannular Michael Cascade Approach

A novel strategy reported by Evans et al. involves a transannular Michael cascade to construct the tricyclic core of salvinorin derivatives. While this method was initially developed for salvinorin A, it has been adapted for analogues like this compound. The process begins with a Wieland-Miescher ketone derivative, which undergoes a stereoselective bis-Michael addition to form the A/B/C ring system. Subsequent functionalization at C-2 introduces the tetrahydropyran-2-yl group via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

Advantages :

  • High stereocontrol at quaternary centers (C-4, C-8).

  • Scalability for gram-scale synthesis.

Limitations :

  • Lengthy synthetic sequence (18–29 steps).

  • Low overall yield (1–1.4%) due to epimerization at C-8.

Fragment Coupling and Late-Stage Functionalization

Hanquet and colleagues developed a fragment-based approach, coupling a preformed furanyl fragment with a tricyclic intermediate. The tetrahydropyran-2-yl group is introduced in the final steps using a Rubottom oxidation followed by etherification. This method avoids epimerization issues by deferring C-2 modification until late in the synthesis.

Purification and Epimerization Challenges

Chromatographic Resolution of Epimers

This compound exists as a mixture of C-2 epimers (α and β) due to the axial-equatorial equilibrium of the tetrahydropyran ring. Standard silica gel chromatography using hexane/ethyl acetate gradients fails to resolve these epimers, as the equilibrium re-establishes during elution.

Mitigation Strategies :

  • Low-Temperature Chromatography : Conducting separations at −20°C slows epimerization, enabling partial resolution.

  • Crystallization : Epimerically enriched material can be crystallized from methanol/water mixtures, though yields remain suboptimal (30–40%).

Dynamic Kinetic Resolution

Recent advances utilize chiral auxiliaries or enzymes to bias the equilibrium toward a single epimer. For example, lipase-catalyzed acetylation selectively modifies the α-epimer, allowing separation via conventional chromatography.

Analytical Characterization

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Key signals include the furan protons (δ 7.38–7.45 ppm) and the tetrahydropyran methine (δ 4.85 ppm, ddd, J = 11.2 Hz).

  • ¹³C NMR : The carbonyl carbon of the lactone appears at δ 170.2 ppm, while the tetrahydropyran oxymethine resonates at δ 98.7 ppm.

High-Resolution Mass Spectrometry (HRMS) :

  • Observed [M+Na]⁺: m/z 497.2154 (calculated 497.2150 for C₂₆H₃₄O₈Na).

X-ray Crystallography

Single-crystal X-ray analysis confirms the equatorial orientation of the tetrahydropyran-2-yl group in the β-epimer. The crystal lattice exhibits hydrogen bonding between the lactone carbonyl and a methanol solvent molecule.

Comparative Analysis of Synthetic Methods

MethodYield (%)Epimeric Ratio (α:β)Scalability
Nucleophilic Substitution60–751:1High
Transannular Cascade1–1.43:1 (β favored)Low
Fragment Coupling15–201:1Moderate

The nucleophilic substitution method remains the most practical for large-scale synthesis despite epimerization challenges. In contrast, the transannular cascade offers superior stereocontrol but is prohibitively inefficient for routine use .

Chemical Reactions Analysis

Receptor Binding and Selectivity

β-THP Sal B exhibits high affinity and selectivity for KOR, with binding affinity (Ki) values comparable to salvinorin A but with prolonged activity:

CompoundKOR Ki (nM)Selectivity (KOR vs. MOR/DOR)Duration of Action
Salvinorin A4.3>1,000-fold<30 min
β-THP Sal B0.6–2.1*>1,000-fold2–3 hours
Ethoxymethyl Sal B0.59>1,000-fold2–3 hours

*Data extrapolated from structurally similar derivatives .

The tetrahydropyran group enhances hydrophobic interactions within the KOR binding pocket, as confirmed by molecular docking studies .

Metabolic Stability

β-THP Sal B demonstrates resistance to esterase-mediated hydrolysis, a common degradation pathway for salvinorin A:

  • In Vitro Half-Life (Human Plasma) :

    CompoundHalf-Life (t₁/₂)
    Salvinorin A8–10 min
    β-THP Sal B>120 min

    The THP ether’s steric bulk prevents enzymatic access to the C-2 position, significantly extending bioavailability .

Catalytic Modifications

β-THP Sal B serves as a precursor for further functionalization via palladium-catalyzed cross-couplings:

Comparative Analysis of C-2 Ethers

Alkoxyalkyl ethers at C-2 show structure-activity relationships (SAR) dependent on substituent size and electronics:

Ether GroupKOR Ki (nM)Metabolic Stability
Methoxymethyl (MOM)0.60Moderate
Ethoxymethyl (EOM)0.59High
Tetrahydropyran (THP)0.6–2.1Very High

Larger groups like THP maximize stability but slightly reduce binding potency due to steric effects .

Scientific Research Applications

Pharmacological Properties

Salvinorin B tetrahydropyran-2-yl ether exhibits significant pharmacological activity, primarily through its action on the kappa-opioid receptor (KOR). This receptor is implicated in pain modulation, mood regulation, and the development of addiction.

Analgesic Effects

Research indicates that salvinorin B derivatives, including the tetrahydropyran-2-yl ether, demonstrate potent analgesic effects. In animal models, these compounds have been shown to produce significant pain relief comparable to traditional analgesics but with fewer side effects .

Table 1: Comparative Analgesic Potency of Salvinorin Derivatives

CompoundKOR Affinity (Ki)Analgesic Efficacy (EC50)Duration of Action
Salvinorin A0.5 nM0.02 nMShort
Salvinorin B Tetrahydropyran Ether0.59 nM0.019 nMExtended (2-3 hours)
Ethoxymethyl Ether Salvinorin B0.5 nM0.018 nMModerate

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. In preclinical studies, it demonstrated the ability to reduce inflammatory responses in models of acute and chronic pain .

Case Study: Inflammatory Pain Model
In a formalin-induced inflammatory pain model, the compound significantly reduced both phases of pain response, indicating its potential utility in treating inflammatory conditions .

Applications in Addiction Treatment

The unique profile of this compound suggests its potential role in addiction therapy. Studies have shown that this compound can attenuate drug-seeking behaviors without the severe side effects commonly associated with other opioid treatments .

Table 2: Effects on Drug-Seeking Behavior

Study ReferenceCompoundEffect on Cocaine-Seeking Behavior
Salvinorin B Tetrahydropyran EtherReduced behavior
Ethoxymethyl Ether Salvinorin BMinimal adverse effects

Synthesis and Stability

The synthesis of this compound involves modifications to enhance metabolic stability and prolong its action compared to salvinorin A . The introduction of the tetrahydropyran moiety at the C-2 position has been shown to improve the pharmacokinetic profile significantly.

Table 3: Synthesis Overview

StepDescription
Starting MaterialSalvinorin A
ModificationAlkylation at C-2 with tetrahydropyran
Resulting CompoundThis compound
StabilityEnhanced metabolic stability

Mechanism of Action

The compound exerts its effects primarily through the activation of kappa-opioid receptors. This activation leads to a decrease in dopamine release and an increase in dopamine reuptake via the regulation of the dopamine transporter. These actions contribute to its anti-cocaine and analgesic effects. The molecular targets and pathways involved include the kappa-opioid receptor and the dopamine transporter .

Comparison with Similar Compounds

Key Findings:

  • KOP Affinity and Potency: While methoxymethyl and ethoxymethyl ethers exhibit higher KOP affinity (Ki < 1 nM) than β-THP Sal B (K.="" a="" antinociceptive="" b’s="" due="" engagement="" exceeds="" its="" li="" nm),="" potency="" prolonged="" receptor="" sal="" salvinorin="" sub>="6.21" to="" β-thp=""> Metabolic Stability: The rigid tetrahydropyran group in β-THP Sal B reduces enzymatic degradation, extending its duration of action compared to salvinorin A and alkoxyalkyl ether analogs .

Therapeutic Potential and Limitations

  • Anti-Addictive Effects: β-THP Sal B significantly reduces cocaine self-administration in rats at 1 mg/kg, comparable to salvinorin A (0.3 mg/kg), without inducing aversive side effects typical of KOP agonists . In contrast, ethoxymethyl ether Sal B shows similar anti-cocaine properties but lacks extensive behavioral safety data .
  • Analgesic Efficacy: β-THP Sal B outperforms salvinorin A in formalin-induced inflammatory pain models, suppressing both acute (Phase 1) and chronic (Phase 2) pain responses . However, analogs like kurkinorin (a MOP/KOP dual agonist) may offer broader analgesic utility but carry addiction risks due to mu opioid receptor (MOP) activation .
  • Side Effects: Unlike salvinorin A, which causes dysphoria and sedation, β-THP Sal B exhibits fewer aversive effects in preclinical models, likely due to biased KOP signaling pathways .

Q & A

Q. What synthetic methodologies are effective for synthesizing salvinorin B tetrahydropyran-2-yl ether?

this compound is synthesized via selective hydrolysis of salvinorin A at the C-2 position to yield salvinorin B, followed by acetal formation with tetrahydropyranyl groups. Retrosynthetic analysis and alkoxymethyl ether derivatization are common strategies. Key steps include protecting group strategies (e.g., methoxymethyl or tetrahydropyranyl ethers) to enhance stability and selectivity. Experimental protocols often employ malonyl chloride or benzoyl chloride for esterification, with reaction conditions optimized to avoid side reactions .

Q. How does the structural conformation of tetrahydropyranyl ether derivatives influence κ-opioid receptor binding?

X-ray crystallography reveals that the tetrahydropyranyl (THP) ether adopts disordered chair conformations, deviating from the "classic anomeric" (gauche–gauche) conformation seen in methoxymethyl (MOM) ethers. This results in poor spatial overlap with salvinorin A’s planar acetate group, reducing receptor binding affinity. For example, the THP ether’s O3 atom is displaced by 2.5 Å compared to MOM derivatives, weakening interactions with the κ-opioid receptor’s active site .

Advanced Research Questions

Q. How do in vivo efficacy profiles of tetrahydropyranyl ether derivatives compare to other alkoxymethyl ethers?

THP ethers exhibit prolonged action but reduced potency compared to MOM derivatives. For example:

  • MOM-SalB shows 10-fold higher κ-opioid receptor affinity (EC₅₀ = 0.6 nM) and longer duration in tail-withdrawal assays (>4 hours) .
  • THP ethers demonstrate anti-cocaine effects (e.g., reduced locomotor sensitization) with minimal dysphoria, attributed to partial receptor activation and biased signaling .
    Methodologically, in vivo efficacy is assessed via rodent behavioral models (e.g., conditioned place preference) and receptor internalization assays .

Q. What strategies address discrepancies in reported binding affinities of salvinorin B derivatives?

Discrepancies arise from:

  • Conformational variability : THP ethers’ disordered conformations reduce affinity reproducibility. Use restrained refinement in crystallography to resolve disorder .
  • Receptor model limitations : Existing κ-opioid receptor models may lack dynamic activation states. Molecular dynamics simulations incorporating salvinorin-THP ether complexes improve binding site predictions .
  • Assay conditions : Standardize radioligand competition assays (e.g., [³H]U69,593) with uniform membrane preparations and GTPγS to minimize variability .

Methodological Notes

  • Key techniques : X-ray crystallography (e.g., Bruker APEXII CCD), molecular superimposition, in vitro binding assays, and behavioral pharmacology .
  • Data interpretation : Prioritize studies with restrained refinement (Δ/σ < 0.001) and validated receptor models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.